Product packaging for 3-Butoxyazetidine(Cat. No.:CAS No. 1220028-03-4)

3-Butoxyazetidine

Cat. No.: B1440743
CAS No.: 1220028-03-4
M. Wt: 129.2 g/mol
InChI Key: XOQLHGDEBDNAFS-UHFFFAOYSA-N
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Description

3-Butoxyazetidine is a high-purity chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This specialized azetidine derivative serves as a valuable building block in medicinal chemistry and organic synthesis. Azetidines are saturated four-membered rings containing one nitrogen atom, known for their significant ring strain and utility as scaffolds in drug discovery . The incorporation of a butoxy side chain enhances the molecule's lipophilicity, which can influence its pharmacokinetic properties. Researchers utilize such azetidine derivatives as key precursors in the synthesis of more complex molecules, particularly in developing pharmacologically active agents . The compound is stable under standard laboratory conditions but should be stored in a cool, dry place. This compound is intended for research applications only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1440743 3-Butoxyazetidine CAS No. 1220028-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLHGDEBDNAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Butoxyazetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation Applied to Butoxyazetidine Synthesis

The formation of the azetidine ring is a critical step in the synthesis of 3-butoxyazetidine. Various strategies have been developed to construct this four-membered heterocycle, which can be adapted for the synthesis of butoxy-substituted analogs.

A prevalent method for synthesizing the azetidine ring involves the intramolecular cyclization of functionalized open-chain precursors, such as amino alcohols or amino halides.

One of the most efficient methods is Couty's azetidine synthesis, which utilizes β-amino alcohols as readily available starting materials. wikipedia.org This process typically involves the chlorination of the amino alcohol, followed by a base-induced 4-exo-trig ring closure to form the azetidine ring. wikipedia.org This method has been widely used to produce a variety of enantiopure azetidines. wikipedia.org A general three-step protocol starting from 1,2-amino alcohols involves O-methylation, reduction of the ester group, and subsequent mesylation followed by intramolecular cyclization. arkat-usa.org

Another approach involves the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium, offering a simple and efficient cyclocondensation. organic-chemistry.org Additionally, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a route to functionalized azetidines. organic-chemistry.org

The table below summarizes key aspects of these cyclization strategies.

Starting MaterialKey TransformationReagents/ConditionsReference
β-Amino alcoholsChlorination, 4-exo-trig ring closureThionyl chloride, Base wikipedia.org
1,2-Amino alcoholsO-methylation, Reduction, Mesylation, CyclizationMsCl, Et3N, CH2Cl2 arkat-usa.org
Alkyl dihalides, Primary aminesCyclocondensationMicrowave, Alkaline aqueous medium organic-chemistry.org
Picolinamide-protected aminesIntramolecular C-H aminationPalladium catalyst organic-chemistry.org

Besides cyclization of linear precursors, cycloaddition reactions and other ring-closing strategies offer powerful alternatives for constructing the azetidine skeleton.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgrsc.org Recent advancements have utilized visible light-mediated energy transfer with an iridium photocatalyst to facilitate this reaction between oximes and olefins, demonstrating operational simplicity and broad functional group tolerance. chemrxiv.orgnih.gov

Ring contraction of larger heterocycles, such as α-bromo-N-sulfonylpyrrolidinones, can also yield N-sulfonylazetidines. rsc.org Furthermore, gold-catalyzed oxidative cyclization of propargyl amines presents a stereoselective pathway to azetidin-3-ones, which can be precursors to 3-alkoxyazetidines. The strain-release of 1-azabicyclo[1.1.0]butanes (ABB) through various reactions, including amination and alkylation, provides an elegant route to 3-substituted azetidines. chemrxiv.org

The following table highlights some of these alternative approaches.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Aza-Paternò-Büchi ([2+2] Cycloaddition)Imine, AlkeneVisible light, Iridium photocatalystFunctionalized Azetidines rsc.orgchemrxiv.org
Ring Contractionα-bromo-N-sulfonylpyrrolidinone-N-sulfonylazetidines rsc.org
Gold-Catalyzed Oxidative CyclizationPropargyl amineBrettPhosAuNTf₂Azetidin-3-ones
Strain-Release Reaction1-Azabicyclo[1.1.0]butaneOrganometallic species3-Substituted Azetidines chemrxiv.orguni-muenchen.de

Introduction of the Butoxy Group at the C3 Position

Once the azetidine ring is formed or during its synthesis, the butoxy group can be introduced at the C3 position through various alkylation and etherification methods.

Direct alkylation of a 3-hydroxyazetidine precursor is a common strategy to introduce the butoxy group. This typically involves the reaction of N-protected 3-hydroxyazetidine with a butyl halide, such as butyl bromide or iodide, in the presence of a base. vulcanchem.com For instance, the synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate was achieved with a 59% yield using NaH in DMF, a method adaptable for introducing a butoxy group. vulcanchem.com The choice of the protecting group on the azetidine nitrogen is crucial to prevent N-alkylation as a side reaction.

Alkylation can also be performed using tert-butyl alcohols in the presence of strong bases. smolecule.com These reactions are fundamental in diversifying the substitution pattern at the C3 position of the azetidine ring.

Etherification reactions provide another avenue for installing the butoxy group. The Mitsunobu reaction is a reliable method for ether formation, particularly with sterically hindered alcohols. This reaction involves treating 3-hydroxyazetidine with butanol in the presence of reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃). Boc protection of the azetidine nitrogen is often employed to ensure the reaction's success.

Site-selective etherification of arenes has been achieved via aryl sulfonium (B1226848) salts, a method that has been successfully applied to 4-membered cyclic alcohols like N-Boc protected 3-hydroxyazetidine. nih.gov This highlights the potential for developing highly selective methods for introducing the butoxy group.

Stereoselective synthesis is a key consideration, especially when chiral centers are present. The synthesis of enantiopure azetidines often relies on starting from enantiomerically pure precursors like β-amino alcohols. wikipedia.org Stereoselective functionalization of the azetidine ring can also be achieved through methods like diastereoselective hydrozirconation or by exploiting the strain of bicyclic methylene (B1212753) aziridines in ring expansion reactions to transfer chirality to the product. rsc.orgnih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be further modified to create a diverse range of compounds. The azetidine nitrogen, if unprotected, can undergo various reactions. For example, it can be acylated, as demonstrated in the reaction of this compound hydrochloride with an acrylic acid derivative in the presence of coupling agents like EDCI and HOBt. google.comgoogleapis.com

The functional groups on substituents can also be derivatized. For instance, if the butoxy group were replaced with a functionalized ether, further modifications would be possible. Derivatization techniques commonly used in gas chromatography, such as silylation, acylation, and alkylation, can be applied to functional groups on the azetidine scaffold to alter properties like volatility and improve analytical detection. restek.comsigmaaldrich.comgcms.cz These derivatization strategies are crucial for creating libraries of compounds for screening in drug discovery programs. wikipedia.org

N-Alkylation and Acylation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a common site for functionalization through alkylation and acylation reactions. These reactions introduce a wide variety of substituents, significantly altering the properties of the parent molecule.

N-Alkylation: The introduction of an alkyl group onto the azetidine nitrogen is typically achieved through nucleophilic substitution reactions. libretexts.org This involves reacting this compound with an alkyl halide (R-X, where X is a halogen) in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the N-alkylation of similar heterocyclic systems. beilstein-journals.org The reactivity of the alkyl halide follows the general trend: I > Br > Cl > F.

N-Acylation: Acylation introduces an acyl group (-C(O)R) to the azetidine nitrogen, forming an amide linkage. This is commonly carried out using acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) as acylating agents. byjus.com Lewis acids, such as aluminum chloride (AlCl₃), can be used to activate the acylating agent. byjus.com Unlike alkylation, acylation reactions are generally not prone to carbocation rearrangements, leading to more predictable products. masterorganicchemistry.com The resulting N-acyl-3-butoxyazetidines are often stable, crystalline solids.

A summary of common reagents used in these transformations is provided in the table below.

Reaction TypeReagent ClassSpecific Examples
N-AlkylationAlkyl HalidesIodomethane, Bromoethane, Benzyl bromide
BasesSodium hydride (NaH), Potassium carbonate (K₂CO₃)
N-AcylationAcylating AgentsAcetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640)
CatalystsAluminum chloride (AlCl₃), Pyridine

Modifications at the Butoxy Moiety

Alterations to the butoxy group at the C3 position of the azetidine ring provide another avenue for creating structural diversity. These modifications can influence the lipophilicity and steric profile of the molecule.

One common approach involves the cleavage of the butyl ether to yield 3-hydroxyazetidine. This can be achieved using strong acids or other ether-cleaving reagents. The resulting hydroxyl group serves as a versatile handle for further functionalization. For example, it can be re-alkylated with different alkyl halides to introduce novel ether side chains or esterified by reaction with carboxylic acids or their derivatives.

Another strategy is the introduction of functional groups onto the butyl chain itself. This is more synthetically challenging and often requires multi-step sequences. For example, starting from a precursor with a functionalized butyl group before the formation of the azetidine ring.

Introduction of Additional Functional Groups on the Azetidine Ring

The introduction of functional groups directly onto the carbon atoms of the azetidine ring, other than at the C3 position, represents a significant synthetic challenge due to the inherent stability of the C-C bonds. However, modern synthetic methods are emerging to address this.

For instance, C-H activation strategies, though still developing for azetidines, hold promise for the direct installation of functional groups. Palladium-catalyzed C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, demonstrating the potential for such approaches. rsc.org

Furthermore, radical-based methods are gaining traction. Visible light photoredox catalysis can be used to generate radical species that can functionalize the azetidine ring. acs.org For example, the decarboxylative alkylation of azetidine-3-carboxylic acids allows for the introduction of alkyl groups at the C3 position. acs.org While this example is at C3, the principle could potentially be adapted for other positions if suitable precursors are available.

Advanced Synthetic Techniques and Green Chemistry Approaches

The development of more sustainable and efficient synthetic methods is a continuous effort in chemical research. For the synthesis of this compound and its derivatives, advanced techniques such as photoredox catalysis and mechanochemistry are being explored.

Photoredox Catalysis in Azetidine Synthesis

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. chemrxiv.org This methodology has been successfully applied to the synthesis and functionalization of azetidines.

One notable application is the use of photoredox catalysis to initiate [2+2] cycloadditions between alkenes and imines, providing a direct route to the azetidine core. rsc.org This approach often exhibits high functional group tolerance and can be rendered stereoselective. acs.org Furthermore, photoredox catalysis can be used to generate radicals from readily available precursors like carboxylic acids, which can then be used to functionalize the azetidine ring. acs.org Dual copper/photoredox catalysis has also been employed for the allylation of azabicyclo[1.1.0]butanes to rapidly access functionalized azetidines. rsc.orgrsc.org

The key advantages of photoredox catalysis include:

Mild Reaction Conditions: Reactions are often carried out at room temperature, reducing energy consumption and preventing the degradation of sensitive functional groups.

High Selectivity: Photocatalytic methods can offer high levels of chemo-, regio-, and stereoselectivity.

Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry.

Mechanochemical Synthesis for Butoxyazetidine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.gov This technique is typically performed in a ball mill, where the mechanical energy from grinding or milling initiates reactions between solid-state reactants. nih.gov

Mechanochemical methods have been applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. mdpi.com For the derivatization of this compound, mechanochemistry could be employed for N-alkylation or N-acylation reactions, potentially reducing reaction times and simplifying purification procedures by eliminating bulk solvent. The synthesis of acylglycerol derivatives and other biologically relevant molecules has been achieved through mechanochemistry, showcasing its potential for complex molecule synthesis. beilstein-journals.org

The benefits of mechanochemical synthesis are summarized in the table below.

FeatureDescription
Solvent Reduction Reactions are often performed neat or with minimal amounts of liquid, reducing solvent waste.
Enhanced Reactivity Mechanical force can sometimes enable reactions that are difficult to achieve in solution.
Faster Reaction Times The high energy input can lead to significantly shorter reaction times compared to conventional methods.
Process Simplification Work-up and purification are often simplified due to the absence of bulk solvent.

Flow Chemistry Applications in Azetidine Compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including azetidines. chim.it The use of microreactor systems offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when handling hazardous reagents or unstable intermediates. chim.itrsc.org These benefits are especially relevant for the synthesis of strained ring systems like azetidines.

A notable application of flow chemistry is the synthesis of C3-functionalized azetidines. uniba.it Researchers have developed a method starting from N-Boc-3-iodoazetidine, which serves as a versatile precursor. uniba.it In this process, a solution of N-Boc-3-iodoazetidine is mixed with a lithiation agent, such as n-hexyllithium, in a microreactor at a controlled low temperature. uniba.it The resulting C3-lithiated azetidine intermediate is highly reactive and can be immediately quenched with various electrophiles in a subsequent step within the flow system. uniba.it This strategy allows for the efficient generation and trapping of the unstable organolithium species, which would be challenging to handle in a batch process. rsc.org The precise control over residence time, which can be as short as 82 milliseconds, is crucial for maximizing the yield of the desired product while minimizing the formation of by-products. uniba.it For instance, the reaction of the lithiated intermediate with benzaldehyde (B42025) yielded the corresponding 3-substituted azetidine in 80% yield. uniba.it

The table below summarizes the conditions and outcomes for the flow synthesis of various 3-substituted azetidines.

ElectrophileResidence Time (R1)Temperature (°C)Yield (%)
Benzaldehyde82 ms-5080
Acetone82 ms-5075
N,N-Dimethylformamide82 ms-5065
Isopropyl isocyanate330 ms-5058

Furthermore, photochemical methods have been successfully integrated with flow chemistry for the synthesis of alkyl azetidines. thieme-connect.de This approach involves the photochemical decarboxylation of azetidine-2-carboxylic acids, which can be scaled up efficiently for gram-scale synthesis. thieme-connect.de The broad functional group tolerance and the ability to produce a diverse library of alkyl azetidines highlight the potential of this method for medicinal chemistry applications. thieme-connect.de

While the direct synthesis of this compound using flow chemistry has not been explicitly detailed in the reviewed literature, the methodologies developed for C3-functionalized azetidines provide a clear and viable pathway. By employing an appropriate electrophile containing a butoxy group, the established flow lithiation-substitution protocol could be adapted for the synthesis of this compound. The use of cyclopentylmethylether (CPME) as a more environmentally friendly solvent further enhances the sustainability of this synthetic approach. uniba.it

Biocatalytic Approaches for Enantioselective Synthesis

The demand for enantiomerically pure chiral building blocks in the pharmaceutical industry has driven the development of highly selective synthetic methods. rsc.org Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful strategy for achieving high enantioselectivity. thieme-connect.com

A groundbreaking biocatalytic method for the synthesis of chiral azetidines involves the one-carbon ring expansion of aziridines. nih.govchemrxiv.org This transformation is achieved through a chim.itCurrent time information in Vanderburgh County, US.-Stevens rearrangement, a reaction that has historically been challenging to control in terms of both chemo- and enantioselectivity. thieme-connect.comchemrxiv.org Researchers have successfully engineered a "carbene transferase" enzyme from a cytochrome P450BM3 variant, named P411-AzetS, to catalyze this reaction. nih.govchemrxiv.org

The enzyme facilitates the reaction between an N-substituted aziridine (B145994) and a diazo compound, such as ethyl diazoacetate, to generate a highly reactive aziridinium (B1262131) ylide intermediate. nih.gov The confined active site of the P411-AzetS enzyme plays a crucial role in directing the reaction pathway towards the desired chim.itCurrent time information in Vanderburgh County, US.-Stevens rearrangement, effectively suppressing competing side reactions like the cheletropic extrusion of olefins. thieme-connect.comnih.gov More importantly, the engineered enzyme exerts exceptional stereocontrol over the rearrangement, leading to the formation of the azetidine product with very high enantiomeric excess (ee). chemrxiv.org

The table below presents the results of the biocatalytic ring expansion of various aziridines to the corresponding chiral azetidines using the P411-AzetS enzyme.

Aziridine Substrate (R1)Product Yield (%)Enantiomeric Ratio (er)
4-Methoxyphenyl7899:1
4-Chlorophenyl8599:1
4-Bromophenyl8299:1
3-Methoxyphenyl75>99:1
Naphthyl68>99:1

This biocatalytic approach has been shown to be scalable, with successful synthesis performed on a gram scale while maintaining high enantiopurity. chemrxiv.org The development of the P411-AzetS enzyme through directed evolution, involving iterative site-saturation mutagenesis, was key to achieving the high efficiency and selectivity of the process. thieme-connect.comchemrxiv.org This method represents a significant advancement in the synthesis of chiral azetidines, providing access to these valuable building blocks from readily available aziridine precursors. chemrxiv.org

Reactivity and Reaction Mechanisms of 3 Butoxyazetidine Compounds

Ring Strain and Stability Considerations in 3-Butoxyazetidine

Azetidines, including this compound, are characterized by significant ring strain, a consequence of their four-membered heterocyclic structure. rsc.orgrsc.org This strain, estimated to be around 25.2 kcal/mol, is comparable to that of other strained rings like cyclobutane (B1203170) and aziridine (B145994). researchgate.net While this inherent strain makes azetidines more reactive than their five- or six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638), they are notably more stable and easier to handle than the highly reactive three-membered aziridines. rsc.orgrsc.org

It's important to note that despite their strain, azetidines are considered tractable building blocks in synthesis. They exhibit a predisposition to ring-opening reactions under specific activating conditions, yet maintain relative stability otherwise. acs.org This balance between reactivity and stability is a key feature that makes them valuable in synthetic chemistry. rsc.orgrsc.org An intramolecular ring-opening decomposition has been observed in certain N-substituted aryl azetidines, particularly when mediated by acid, highlighting a potential instability pathway. nih.gov

Nucleophilic and Electrophilic Reactivity of the Azetidine (B1206935) Nitrogen and Ring

The reactivity of the azetidine ring in this compound is multifaceted, involving both the nitrogen atom and the ring carbons.

Nucleophilicity of the Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts nucleophilic character. This nitrogen can react with various electrophiles. ijmrset.com Protonation of the nitrogen by an acid is often the initial step in acid-mediated ring-opening reactions. acs.org The nitrogen can also be functionalized through reactions with electrophiles like acyl chlorides or alkyl halides. ijmrset.com

Electrophilic Reactivity of the Ring Carbons: The strained nature of the azetidine ring makes the ring carbons susceptible to nucleophilic attack, leading to ring-opening reactions. ijmrset.com This is a common transformation for azetidines, providing a route to substituted acyclic amines. thieme-connect.com The regioselectivity of this ring-opening can be influenced by the substituents on the ring.

Electrophilic Azetidinylation: A notable development is the use of azetidinyl trichloroacetimidates as reagents for electrophilic azetidinylation. This method allows for the direct installation of the azetidine ring onto a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, under mild activation conditions. chemrxiv.org

Reactivity of the Butoxy Group and Potential for Cleavage or Transformation

The butoxy group in this compound introduces another dimension to its reactivity profile. The ether linkage presents a site for potential cleavage or transformation under specific reaction conditions.

Cleavage of the Butoxy Group: Ether cleavage typically requires strong acids or specific reagents. While detailed studies on the cleavage of the butoxy group specifically in this compound are not extensively documented, general principles of ether chemistry apply. For instance, treatment with strong acids like HBr or HI could potentially cleave the ether bond to yield 3-hydroxyazetidine and a butyl halide.

It is worth noting that in related systems, the tert-butoxycarbonyl (Boc) protecting group, which shares some structural similarities with a tert-butoxy (B1229062) group, can be cleaved under acidic conditions. researchgate.netacs.orgacs.org A patent describes the synthesis of this compound hydrochloride, where the initial N-benzhydryl group is cleaved, leaving the butoxy group intact, suggesting its relative stability under those specific conditions. google.com

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which relate to the influence of orbital alignment on reaction rates and outcomes, are crucial in understanding the reactivity of cyclic systems like this compound. ijmrset.com The fixed geometry of the azetidine ring imposes constraints on the orientation of substituents and reacting orbitals.

For instance, in nucleophilic ring-opening reactions, the trajectory of the incoming nucleophile and the departing leaving group are often dictated by stereoelectronic preferences, such as an anti-periplanar arrangement to allow for optimal orbital overlap. msu.edu

In the context of this compound, the orientation of the butoxy group relative to the azetidine ring can influence reaction pathways. The lone pairs on the butoxy oxygen could potentially interact with the ring system, affecting its electronic properties and reactivity. Mechanistic studies on related azetidine systems have highlighted the importance of stereoelectronic effects in directing the course of reactions, such as cycloadditions and lithiation. mdpi.comacs.orgresearchgate.net

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is fundamental to controlling its chemical transformations. nih.govrsc.org

The oxidation of azetidine derivatives can occur at either the nitrogen atom or the carbon framework. ucr.edulibretexts.orgkhanacademy.orgyoutube.comleah4sci.com

N-Oxidation: The nitrogen atom of the azetidine ring can be oxidized to form an N-oxide. This transformation typically involves the use of oxidizing agents like hydrogen peroxide or peroxy acids.

C-Oxidation: Oxidation of the carbon skeleton is also possible. For example, if there were a hydroxyl group on the butoxy chain, it could be oxidized to a ketone or aldehyde. youtube.com The specific products would depend on the oxidizing agent used and the reaction conditions. beilstein-journals.org

While specific studies on the oxidation of this compound are not prevalent, the general principles of amine and ether oxidation would apply. ucr.edubyjus.com

Reduction reactions of azetidine derivatives can target different functional groups. ucr.edulibretexts.orgkhanacademy.orgyoutube.comleah4sci.com

Reduction of the Azetidine Ring: The azetidine ring itself is generally stable to reduction under standard conditions. However, under forcing conditions or with specific catalytic systems, ring-opening via reduction could occur.

Reduction of Other Functional Groups: If other reducible functional groups were present on the molecule (e.g., a carbonyl group on a substituent), they could be selectively reduced. For example, β-lactams (azetidin-2-ones) can be reduced to the corresponding azetidines using reagents like diborane (B8814927) or lithium aluminum hydride. acs.org

The choice of reducing agent is critical for achieving the desired transformation. For instance, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and would exhibit different reactivity. leah4sci.com

Substitution Reactions (Nucleophilic and Electrophilic)

Substitution reactions involving this compound can be categorized into nucleophilic and electrophilic processes. These reactions can either target the substituents on the azetidine ring or involve the ring itself.

Nucleophilic Substitution

Nucleophilic substitution reactions in this compound can theoretically proceed via two main pathways: direct substitution at the C-3 position or nucleophilic ring-opening of the azetidine ring.

Direct C-3 Substitution: A direct attack of a nucleophile at the C-3 carbon, leading to the displacement of the butoxy group, is a plausible reaction. This would be analogous to a standard SN2 reaction. The feasibility of this pathway would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the butoxy group, which is a relatively poor leaving group. Protonation of the ether oxygen by a strong acid could facilitate this process by converting the butoxy group into a better leaving group (butanol). jove.com

Nucleophilic Ring-Opening: Due to the significant ring strain, the azetidine ring is prone to nucleophilic attack, which results in ring-opening. magtech.com.cnrsc.org This is often the more dominant reaction pathway. magtech.com.cn The reaction is typically initiated by the activation of the azetidine nitrogen. This can be achieved through protonation or quaternization with an alkyl halide, which makes the ring carbons more electrophilic and susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is dependent on both steric and electronic factors of the substituents on the ring. magtech.com.cn In the case of this compound, a nucleophile could attack either the C-2 or C-4 position, leading to the formation of a functionalized linear amine. The presence of the butoxy group at C-3 would electronically influence the outcome of such a reaction. For instance, nucleophilic attack at the C-4 position would lead to a γ-amino ether.

Illustrative Nucleophilic Substitution Reactions of this compound

Reaction TypeNucleophile (Nu⁻)Proposed Product(s)Conditions
Direct C-3 SubstitutionI⁻3-Iodoazetidine, ButanolStrong Acid (e.g., HI)
Ring-Opening (C-4 attack)CN⁻4-Cyano-1-amino-3-butoxybutane derivativeActivation of N (e.g., quaternization)
Ring-Opening (C-2 attack)R₂NH2-(Dialkylamino)-1-amino-3-butoxypropane derivativeActivation of N (e.g., quaternization)

Electrophilic Substitution

Electrophilic attack on this compound is expected to occur at the electron-rich nitrogen or oxygen atoms.

Reaction at Nitrogen: The nitrogen atom of the azetidine ring is a primary site for electrophilic attack. Reactions with electrophiles such as alkyl halides or acyl chlorides would lead to the formation of quaternary azetidinium salts or N-acylated azetidines, respectively. These reactions are fundamental to activating the ring for subsequent nucleophilic attack.

Reaction at Oxygen: The oxygen atom of the butoxy group is another potential site for electrophilic attack, although it is generally less nucleophilic than the nitrogen. Protonation of the ether oxygen by a strong acid is a key step in the acidic cleavage of ethers. openstax.orgwikipedia.org

Ethers can also undergo electrophilic substitution on the alkyl chain under specific conditions, though this is less common. For aromatic ethers, electrophilic substitution on the aromatic ring is a well-known reaction, but this is not directly applicable to the aliphatic butoxy group in this compound. numberanalytics.comnumberanalytics.comkrayonnz.combyjus.comorganicmystery.com

Illustrative Electrophilic Substitution Reactions of this compound

Electrophile (E⁺)Site of AttackProposed Product
CH₃INitrogen1-Methyl-3-butoxyazetidinium iodide
CH₃COClNitrogen1-Acetyl-3-butoxyazetidine
H⁺OxygenThis compound oxonium ion

Metal-Catalyzed Reactions Involving this compound Substrates

Transition metal catalysis offers a powerful tool for the functionalization of strained rings like azetidines. rsc.orgmdpi.com For this compound, metal-catalyzed reactions would likely involve either coordination to the nitrogen atom leading to ring-opening cross-coupling reactions or activation of the C-O bond of the ether.

Ring-Opening Cross-Coupling: There is growing interest in the use of nickel and palladium catalysts for the cross-coupling reactions of azetidines. calstate.edudigitellinc.com These reactions typically involve the oxidative addition of the metal into one of the C-N bonds of the strained ring, followed by reductive elimination with a suitable coupling partner. mdpi.com For this compound, a metal catalyst could insert into the C2-N or C4-N bond, leading to a metallated intermediate that can then react with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new carbon-carbon bonds. recercat.cat The presence of the butoxy group at the 3-position would influence the regioselectivity of the metal insertion and the subsequent coupling reaction.

C-O Bond Activation: While less common for aliphatic ethers compared to aryl ethers, direct metal-catalyzed cleavage of the C-O bond of the butoxy group is a potential reaction pathway. recercat.catnih.gov This would likely require specific catalytic systems designed for C-O bond activation. rsc.orgacs.org Such a reaction could lead to the formation of a 3-hydroxyazetidine derivative or other functionalized azetidines.

Illustrative Metal-Catalyzed Reactions of this compound

CatalystCoupling PartnerProposed ReactionProduct Type
Ni(0) complexPhenylmagnesium bromideRing-opening cross-couplingPhenyl-substituted amino alcohol derivative
Pd(0) complexAlkeneHeck-type ring-openingAlkenyl-substituted amino alcohol derivative
Rh(I) complexCO/H₂Hydroformylation with ring-openingAldehyde-functionalized amino alcohol derivative

Applications of 3 Butoxyazetidine in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical for function. chiralpedia.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a task for which building blocks like 3-substituted azetidines are well-suited. slideshare.netyork.ac.uk

While specific studies on the resolution or asymmetric synthesis of 3-butoxyazetidine are not prominent, the general strategies applied to similar structures provide a clear blueprint for its use. Methods like employing chiral auxiliaries, which temporarily attach to the azetidine (B1206935) to direct the stereochemical outcome of a reaction, are common. york.ac.ukresearchgate.net For instance, a chiral auxiliary can guide the alkylation or acylation of the azetidine nitrogen, leading to the formation of a new stereocenter with high selectivity. harvard.edu The synthesis of chiral 3-azetidinones, which are structural analogs of medicinally important β-lactams, has been achieved with high enantioselectivity using copper-catalyzed [3+1]-cycloaddition reactions, demonstrating a pathway to chiral azetidine derivatives that could be precursors to compounds like this compound. nih.gov

The value of such chiral azetidines lies in their ability to be incorporated into larger molecules, transferring their defined stereochemistry to the final product. This approach is fundamental to creating enantiomerically pure pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.

Utility in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are ubiquitous in nature and medicine. semanticscholar.org The strained four-membered ring of this compound makes it an excellent starting point for synthesizing more complex, often larger, heterocyclic systems. The ring strain facilitates ring-opening reactions, allowing the azetidine to be used as a precursor for various nitrogen-containing structures.

The synthesis of novel heterocyclic scaffolds is a major focus of organic chemistry. derpharmachemica.com For example, 3-formylchromones are versatile scaffolds used to create a variety of fused heterocyclic systems through reactions like cycloadditions and nucleophilic additions. semanticscholar.org Similarly, the azetidine ring can be opened by nucleophiles or participate in ring-expansion reactions to generate five-, six-, or seven-membered heterocycles, which are core structures in many bioactive compounds. The butoxy group at the 3-position can influence the regioselectivity of these transformations and can be retained in the final product to modulate its properties.

Precursor ScaffoldReaction TypeResulting Heterocycle
3-Substituted AzetidineRing-opening with nucleophileFunctionalized acyclic amine
3-Substituted AzetidineRing expansionPyrrolidine (B122466), Piperidine (B6355638)
3-Substituted AzetidineCycloadditionFused bicyclic systems

This table illustrates the general versatility of the azetidine ring in building diverse heterocyclic structures.

Scaffold for the Development of Novel Organic Reagents and Catalysts

A molecular scaffold is a core structure upon which new molecules with specific functions, such as reagents or catalysts, are built. nih.gov The this compound framework is suitable for this purpose due to its robust yet reactive nature. The nitrogen atom can be functionalized, and the butoxy group provides a handle for further modification or for influencing the steric and electronic environment of a catalytic center.

For example, chiral azetidine-containing ligands are used in asymmetric catalysis. By attaching the this compound scaffold to a metal center, a chiral environment is created that can induce high enantioselectivity in reactions like hydrogenations or C-C bond formations. The development of new catalysts is a continuous effort in chemistry, with a focus on efficiency and sustainability. nih.gov Azetidine-based structures can also serve as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. chiralpedia.com

Integration into Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This strategy is valued for its atom economy and ability to rapidly generate molecular complexity. The this compound ring system can participate in MCRs, for instance, by acting as the amine component in reactions like the Ugi or Mannich reaction, leading to complex, drug-like molecules.

Cascade reactions, also known as domino reactions, involve a series of intramolecular transformations that occur sequentially under the same reaction conditions. rsc.orgnih.gov The initial step triggers subsequent bond-forming events, often leading to the rapid assembly of polycyclic structures. rsc.org A molecule like this compound can be designed to undergo a cascade sequence, where an initial reaction involving the azetidine nitrogen or the butoxy group initiates a series of ring-forming or functional group transformation steps. Such sequences are powerful tools in the total synthesis of natural products. rsc.orgmdpi.com

Reaction TypeKey FeaturesApplication in Synthesis
Multi-component Reaction ≥3 reactants, one-pot, high atom economyRapid generation of diverse molecular libraries
Cascade Reaction Sequential transformations, triggered by a single eventEfficient construction of complex polycyclic systems

Contributions to Retrosynthetic Strategies for Bioactive Molecules

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.org In this analysis, key bond disconnections are identified that correspond to reliable chemical reactions. youtube.com

The this compound unit is a valuable "synthon" in retrosynthesis—an idealized fragment resulting from a disconnection. scitepress.org When planning the synthesis of a complex bioactive molecule containing a substituted azetidine ring, chemists can disconnect the target to reveal this compound as a key precursor. This simplifies the synthetic challenge by breaking it down into smaller, more manageable steps. youtube.com The presence of the butoxy group can be strategic, either as a required feature of the final target or as a protecting group that can be removed or modified at a later stage. The ability to use pre-functionalized building blocks like this compound significantly streamlines the synthesis of complex pharmaceuticals and other functional molecules. wikipedia.org

Medicinal Chemistry and Biological Activity of 3 Butoxyazetidine Derivatives

3-Butoxyazetidine as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" is central to modern medicinal chemistry, referring to molecular scaffolds that can bind to multiple biological targets with high affinity. tudublin.iecambridgemedchemconsulting.comnih.gov These frameworks offer a starting point for designing new drugs by allowing for modifications that can fine-tune their activity against a specific target. tudublin.ie The this compound moiety has emerged as a valuable scaffold in this regard. Its small, non-planar structure provides a three-dimensional framework with well-defined vectors for substitution, which is a desirable characteristic for a privileged structure. cambridgemedchemconsulting.com

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, offers a rigid core that can orient substituents in specific spatial arrangements. The butoxy group provides a flexible, lipophilic chain that can interact with hydrophobic pockets in target proteins. This combination of a rigid core and a flexible side chain makes this compound a versatile scaffold for exploring chemical space and developing new drug candidates.

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering new chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different one while maintaining similar biological activity. nih.govchemrxiv.org Bioisosteric replacement is the substitution of a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. nih.govresearchgate.net These techniques are used to enhance potency, improve pharmacokinetic profiles, and circumvent existing patents. nih.govsemanticscholar.org

The this compound scaffold can be utilized in both of these approaches. For instance, the azetidine ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or pyrrolidine (B122466), in order to modify a compound's physicochemical properties, like solubility or metabolic stability. The butoxy group can also be swapped with other alkoxy groups or different functional groups to explore new interactions with a biological target.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comiomcworld.com By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for a desired biological effect. collaborativedrug.com

For derivatives of this compound, SAR studies would typically involve:

Modification of the butoxy chain: Altering the length, branching, or introducing unsaturation into the butoxy chain can provide insights into the size and nature of the hydrophobic pocket it interacts with.

Modification of the nitrogen atom: The nitrogen atom of the azetidine ring is often a key point for derivatization, allowing for the introduction of a wide variety of substituents that can interact with different regions of the target protein.

While specific SAR data for a broad range of this compound derivatives is not extensively available in the provided search results, the general principles of SAR would be applied to optimize the activity of any lead compound containing this scaffold. researchgate.netnih.gov For example, in the development of inhibitors for acetylcholinesterase, the nature and position of substituents on a core scaffold were found to be highly dependent on the inhibitory activities of the compounds. researchgate.net Similarly, modifications to a core structure can lead to improved activity against various targets. nih.gov

Exploration of Biological Targets and Mechanisms of Action for Butoxyazetidine Derivatives

Derivatives of this compound have been investigated for their activity against a range of biological targets, demonstrating the versatility of this scaffold.

Enzyme inhibition is a common mechanism of action for many drugs. nih.gov By blocking the activity of a specific enzyme, a drug can interfere with a biological pathway that is critical for the progression of a disease. Several classes of enzymes have been identified as targets for compounds that may incorporate structures similar to this compound.

Kinase Inhibitors: Receptor tyrosine kinases (RTKs) are a family of enzymes that play a crucial role in cell signaling and are often implicated in cancer. frontiersin.orgukm.my The discovery of potent and selective AXL kinase inhibitors with an IC50 value as low as 1.6 nM highlights the potential for small molecules to target these enzymes. nih.gov

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.govrsc.org The development of potent AChE inhibitors with IC50 values in the micromolar range demonstrates the potential for designing effective enzyme inhibitors. nih.gov

Other Enzyme Inhibitors: Derivatives of various heterocyclic scaffolds have been shown to inhibit other enzymes such as glycogen (B147801) synthase kinase-3β (GSK-3β) nih.gov, xanthine (B1682287) oxidase mdpi.com, and enzymes from the FAS-II system in Mycobacterium tuberculosis mdpi.com.

The following table summarizes the inhibitory activity of various derivative compounds against different enzymes.

Compound ClassTarget EnzymeIC50 Value
3-Aminopyrazole DerivativesAXL Kinase1.6 nM nih.gov
3-O-substituted xanthone (B1684191) derivativesAcetylcholinesterase (AChE)0.88 to 1.28 µM nih.gov
1,3,4-Oxadiazole derivativesGlycogen synthase kinase-3β (GSK-3β)Potent inhibitory activity nih.gov
Benzothiazole derivativesAcetylcholinesterase (AChE)23.4 ± 1.1 nM rsc.org
Benzothiazole derivativesMonoamine oxidase B (MAO-B)40.3 ± 1.7 nM rsc.org
3,5-dimethylisoxazole derivativesBRD4(BD1) protein0.003 µM nih.gov

In addition to enzyme inhibition, this compound derivatives can also be designed to interact with cell surface receptors, acting as either agonists (activators) or antagonists (blockers). nih.gov For example, research into 3,4-dihydro-2H-benzo semanticscholar.orgmdpi.comoxazine derivatives has led to the discovery of compounds that act as dual thromboxane (B8750289) A2 receptor antagonists and prostacyclin receptor agonists. nih.gov This dual activity is a promising approach for the development of new treatments for thrombotic and cardiovascular diseases. nih.gov

By modulating the activity of enzymes and receptors, this compound derivatives can have downstream effects on various biochemical pathways. For instance, inhibiting a key kinase in a signaling pathway can suppress cell proliferation and induce apoptosis, which is a desirable outcome in cancer therapy. nih.govnih.gov Similarly, inhibiting enzymes like xanthine oxidase can have antioxidant effects by reducing the production of reactive oxygen species. mdpi.com The interaction of these derivatives with specific pathways is an active area of research, with the goal of developing targeted therapies for a variety of diseases.

Therapeutic Applications of this compound Derivatives

No specific studies detailing the therapeutic applications of this compound derivatives were identified.

Antibacterial and Antiparasitic Agents

No published research was found that investigates or establishes the antibacterial or antiparasitic properties of compounds derived from this compound. While the field of antibacterial and antiparasitic research is extensive, with many heterocyclic compounds being explored, this specific derivative does not appear in the available literature.

Anti-inflammatory Properties

There is no scientific literature available that describes the evaluation of this compound derivatives for anti-inflammatory activity. General searches for anti-inflammatory agents did not yield any connection to this specific chemical entity.

Antitumor and Anticancer Research

A thorough review of anticancer and antitumor research literature did not uncover any studies involving this compound derivatives. The significant body of work on novel anticancer agents does not currently include this compound class.

Other Emerging Biological Activities

Beyond the specific areas mentioned above, no other emerging biological activities for this compound derivatives could be identified from the available scientific databases.

Prodrug Design and Delivery Strategies Incorporating this compound

There is no evidence in the literature of this compound being used as a moiety in prodrug design or in the development of drug delivery strategies.

Computational and Theoretical Studies of 3 Butoxyazetidine

Molecular Modeling and Docking Simulations of 3-Butoxyazetidine Derivatives

Molecular modeling is a cornerstone of modern drug discovery, enabling the design and evaluation of new compounds before their synthesis. mdpi.com For this compound derivatives, molecular modeling begins with the construction of a 3D model of the molecule. This model can then be used in docking simulations to predict how it might interact with specific biological targets, such as enzymes or receptors. ekb.eg

The primary goal of molecular docking is to identify the preferred binding orientation and affinity of a ligand to a target protein. ekb.eg This process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and scoring each conformation based on a force field that approximates the binding energy. wikipedia.org For instance, derivatives of this compound could be docked against a panel of known drug targets to explore their potential pharmacological activities. nih.govresearchgate.net The results of these simulations can provide insights into the structure-activity relationships (SAR), guiding the design of more potent and selective derivatives. mdpi.com

Below is a hypothetical data table illustrating the type of results that might be obtained from docking simulations of this compound derivatives against a hypothetical protein target. The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.

Table 1: Hypothetical Docking Scores of this compound Derivatives
DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundParent Compound-6.5ASP120, TYR150
Derivative AAddition of a phenyl group to the butoxy chain-7.8ASP120, TYR150, PHE200
Derivative BReplacement of the butoxy group with a benzyloxy group-8.2ASP120, TYR150, TRP210
Derivative CN-methylation of the azetidine (B1206935) ring-6.8ASP120, GLU180

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and reactivity of molecules. unipd.it These methods solve the Schrödinger equation for a given molecule to yield information about its electron distribution, molecular orbitals, and various energetic properties. arxiv.org For this compound, DFT calculations could be employed to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized compound. rsc.orgucm.es

The following table presents hypothetical data that could be generated from DFT calculations on this compound.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G*)
PropertyCalculated Value
Energy of HOMO (eV)-8.9
Energy of LUMO (eV)1.2
HOMO-LUMO Gap (eV)10.1
Dipole Moment (Debye)2.5
Calculated 13C NMR Shift (Azetidine C2, ppm)55.4
Calculated 13C NMR Shift (Azetidine C3, ppm)68.2

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, understanding its conformational preferences is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. libretexts.org The butoxy side chain can adopt various conformations, and the azetidine ring itself may exhibit a degree of puckering.

Computational methods can be used to explore the potential energy surface of this compound, identifying the most stable low-energy conformations. maricopa.edu This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. ethz.ch The relative energies of different conformers can reveal the most likely shapes the molecule will adopt in solution. rsc.org This information is critical for understanding how the molecule might fit into a receptor's binding pocket.

A hypothetical conformational analysis of the C-O bond in the butoxy group of this compound is presented in the table below, showing the relative energies of different dihedral angles.

Table 3: Hypothetical Conformational Energy Profile of the Butoxy Side Chain in this compound
Dihedral Angle (C-C-O-C)ConformationRelative Energy (kcal/mol)
60°Gauche0.5
120°Eclipsed3.0
180°Anti0.0
240°Eclipsed3.0
300°Gauche0.5

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. wikipedia.org An MD simulation of a this compound derivative in complex with a target protein would allow for the study of the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur in both the ligand and the target upon binding. plos.orgnih.gov

These simulations solve Newton's equations of motion for the system, providing a trajectory of atomic positions over time. nih.gov Analysis of this trajectory can reveal key information about the strength and nature of the interactions, such as the persistence of hydrogen bonds and the extent of hydrophobic contacts. arxiv.org This level of detail is invaluable for understanding the molecular basis of a ligand's activity and for designing improved derivatives. brieflands.comnih.gov

The setup for a hypothetical MD simulation of a this compound derivative bound to a protein is outlined in the table below.

Table 4: Hypothetical Parameters for an MD Simulation of a this compound-Protein Complex
ParameterValue/Setting
Force FieldAMBER
Solvent ModelTIP3P Water
System Size~50,000 atoms
Simulation Time200 ns
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm

Prediction of Biological Activity and ADMET Properties

In silico methods are widely used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the chemical structure of a series of compounds with their observed biological activity. nih.gov Although a QSAR model for this compound would require experimental data on a set of related compounds, its properties can be predicted using pre-existing models trained on large datasets. clinmedkaz.org

Various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. biolifesas.orguminho.pt These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors. These early-stage predictions help to prioritize compounds for synthesis and experimental testing, saving time and resources. nih.gov

A table of predicted ADMET properties for this compound is provided below.

Table 5: Predicted ADMET Properties of this compound
PropertyPredicted Value/ClassificationSignificance
Molecular Weight129.20 g/molLikely to be orally bioavailable
logP1.3Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors1Favorable for membrane permeability
Hydrogen Bond Acceptors2Favorable for membrane permeability
Blood-Brain Barrier PenetrationLikely LowMay have reduced central nervous system side effects
CYP2D6 InhibitionUnlikelyLower potential for drug-drug interactions
Ames MutagenicityNon-mutagenicLower concern for carcinogenicity

Analytical Methodologies for 3 Butoxyazetidine and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating individual components from a mixture. khanacademy.org The choice of method depends on the analyte's properties, such as volatility and polarity, and the sample matrix. journalagent.com For azetidine (B1206935) derivatives, both gas and liquid chromatography are widely used.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. journalagent.com The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For less volatile azetidine derivatives, derivatization is often necessary to increase their volatility for GC analysis. researchgate.netsigmaaldrich.com For example, the analysis of azetidine-2-carboxylic acid has been successfully performed using GC with a flame ionization detector (FID) and mass spectrometry (MS) after silylation. researchgate.net The choice of the stationary phase, such as a DB-5 column (a nonpolar column), is critical for achieving good separation of the derivatized compounds. researchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. omicsonline.org In HPLC, the separation occurs as analytes in a liquid mobile phase pass through a column packed with a solid stationary phase. journalagent.com The separation mechanism can be based on partition, adsorption, ion-exchange, or size exclusion. journalagent.com For azetidine compounds, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The detection of azetidine derivatives that lack a strong chromophore can be challenging, often necessitating derivatization or the use of mass spectrometry as a detector (LC-MS). nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique often used for monitoring reaction progress or for preliminary analysis. tandfonline.combnmv.ac.in A stationary phase like silica (B1680970) gel G is coated on a glass plate, and the sample is spotted on the plate. khanacademy.orgtandfonline.com A solvent system (mobile phase) moves up the plate by capillary action, separating the components of the mixture. khanacademy.org The separated spots can be visualized, for instance, by exposure to iodine vapors. tandfonline.com

Table 1: Overview of Chromatographic Techniques for Azetidine Derivatives
TechniqueStationary Phase ExampleMobile Phase ExampleTypical Use CaseReference
Gas Chromatography (GC)DB-5 (nonpolar)Helium or Nitrogen (carrier gas)Quantification of volatile or derivatized azetidines journalagent.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)C18 (reversed-phase)Acetonitrile/Water mixtureSeparation of non-volatile or thermally labile azetidines omicsonline.orgnih.gov
Thin-Layer Chromatography (TLC)Silica gel GHexane/Ethyl acetate (B1210297) mixtureReaction monitoring and qualitative analysis khanacademy.orgtandfonline.com

Spectroscopic Characterization (excluding basic compound identification data)

While basic spectroscopic data (e.g., simple peak lists for IR, 1H NMR, 13C NMR) is used for routine compound confirmation, more advanced applications of spectroscopy provide deeper structural insights into azetidine derivatives. tandfonline.comutq.edu.iqtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple proton and carbon counts, NMR spectroscopy is a powerful tool for establishing the detailed structure and stereochemistry of molecules. For instance, in the characterization of new 2-oxo-azetidine derivatives, specific 1H NMR signals, such as a peak for the CH-Cl group between δ 5.01–5.12 ppm, and 13C NMR signals, like the one for a –N=CH group in the range of δ 143.0–144.1 ppm, have been crucial for confirming the formation of the azetidine ring and its substituents. tandfonline.com Two-dimensional NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of substituents on the azetidine ring by analyzing spatial proximities between protons. nih.gov

Infrared (IR) Spectroscopy: Advanced IR analysis can provide information on bonding and functional group environments. In the synthesis of N-[(4-aryl-3-chloro-2-oxo-azetidine)acetamidyl]-5-nitroindazoles, the appearance of absorption bands at 738–749 cm⁻¹ for the C-Cl bond and 1730–1741 cm⁻¹ for the cyclic carbonyl group (>C=O) confirmed the successful cyclization reaction to form the β-lactam ring. tandfonline.com

These spectroscopic methods, when used in combination, allow for the unambiguous structural confirmation of complex azetidine derivatives synthesized in research settings. medwinpublishers.comjournaljpri.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. msu.eduwiley.com It is a highly sensitive and selective method for both qualitative and quantitative analysis of azetidine derivatives. omicsonline.org

Structural Elucidation: In electron ionization (EI) mass spectrometry, molecules are fragmented in a reproducible manner, creating a unique "fingerprint" spectrum that can be used for identification. msu.edu The fragmentation patterns provide valuable clues about the molecule's structure. For azetidine derivatives, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines. msu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. nih.gov

Quantification: When coupled with a chromatographic separation technique like GC or LC, mass spectrometry is a powerful tool for quantification. omicsonline.org In GC-MS, for example, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity. nih.gov This technique involves programming the mass spectrometer to detect only a few specific m/z values corresponding to the target analyte and its derivatives. A GC-MS method for the quantitative analysis of ezetimibe (B1671841), an azetidine-containing drug, used SIM mode to monitor the m/z 326 ion of its trimethylsilyl (B98337) derivative, achieving a limit of quantification (LOQ) of 15 ng/mL in human plasma. nih.gov

Table 2: Mass Spectrometry Techniques in Azetidine Analysis
TechniqueIonization MethodApplicationKey Information ProvidedReference
GC-MSElectron Ionization (EI)Structural Elucidation & QuantificationFragmentation patterns, Molecular Weight, Quantitative data (SIM mode) msu.edunih.gov
LC-MS/MSElectrospray Ionization (ESI)Quantitative AnalysisHigh sensitivity and selectivity for complex matrices omicsonline.orgnih.gov
HRMSVariousStructural ConfirmationAccurate mass for elemental composition determination nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a specific analytical method. sigmaaldrich.comenv.go.jp For azetidines, this is often done to increase volatility for GC analysis or to enhance ionization efficiency and chromatographic retention for LC-MS analysis. sigmaaldrich.commdpi.com

These are common derivatization strategies used to modify active hydrogen atoms in functional groups like amines and alcohols. sigmaaldrich.com

Acylation: This involves reacting the azetidine's secondary amine with an acylating agent. Acetylation with acetic anhydride (B1165640) has been used in the synthesis of azetidine derivatives to protect the amino group or to prepare for subsequent reactions. rsc.org This modification can also improve chromatographic behavior.

Alkylation: This process introduces an alkyl group. The nitrogen on the azetidine ring can be alkylated to form azetidinium salts or to introduce specific functionalities. acs.org For instance, the N-alkylation of 2-cyano azetidines with allyl bromide is a key step in synthesizing more complex fused-ring scaffolds. nih.gov Reductive alkylation is another method used to selectively functionalize azetidine derivatives. rsc.org

Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte for GC analysis. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are commonly used. researchgate.netsigmaaldrich.comnih.gov The analysis of azetidine-2-carboxylic acid by GC-MS was enabled by silylation. researchgate.net Similarly, the GC-MS quantification of ezetimibe required derivatization with MSTFA to form its trimethylsilyl ether derivative. nih.gov The ease of silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

To achieve the high sensitivity required for trace analysis in complex biological or environmental samples, specialized derivatization reagents are employed. researchgate.netddtjournal.com

For GC-MS: Chloroformates are effective derivatizing agents for amines and amino acids. nih.gov Heptafluorobutyl chloroformate (HFBCF), for example, has been used for the in-situ derivatization of secondary amino acids, including azetidine-2-carboxylic acid. researchgate.netnih.gov This reagent reacts with the amine to create a more volatile and less polar derivative that is amenable to GC separation and MS detection. nih.gov The subsequent amidation of these derivatives with methylamine (B109427) can further optimize them for analysis. nih.gov

For LC-MS/MS: The goal of derivatization is often to improve ionization efficiency (typically in positive electrospray ionization mode) and enhance retention on reversed-phase columns. rsc.orgnih.gov Dansyl chloride is a classic reagent that reacts with primary and secondary amines, introducing a dimethylamino group that is easily protonated, leading to a strong signal in positive ion ESI-MS. ddtjournal.com Other reagents are designed to produce a specific, characteristic fragment ion upon collision-induced dissociation (CID) in MS/MS, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). ddtjournal.com For instance, azobenzene-based reagents have been developed for the LC-MS/MS analysis of amino acids, offering fast reaction times and good reactivity with secondary amines. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Routes to Access Underexplored Analogues

While current synthetic methods provide access to a range of 3-butoxyazetidine derivatives, the development of more efficient and versatile synthetic routes is crucial for exploring a wider chemical space. The synthesis of densely functionalized azetidines can be challenging, which has historically limited their broader application. researchgate.net Strategies that allow for the introduction of diverse substituents at various positions on the azetidine (B1206935) ring would be highly valuable.

Future research should focus on:

Stereoselective Syntheses: Developing methods for the enantioselective and diastereoselective synthesis of this compound analogues to probe the stereochemical requirements for biological activity.

Late-Stage Functionalization: Creating synthetic pathways that enable the modification of the this compound core at a late stage, allowing for the rapid generation of diverse compound libraries.

Novel Cycloaddition Reactions: Exploring innovative cycloaddition strategies, such as the aza Paternò-Büchi reaction, which offers a direct route to functionalized azetidines. springernature.comexlibrisgroup.comkeio.ac.jp Visible light-enabled approaches, in particular, present a mild and selective option for synthesizing bicyclic azetidines. springernature.comkeio.ac.jp

Scalable Processes: Optimizing existing routes and developing new, scalable syntheses to ensure that promising compounds can be produced in sufficient quantities for extensive preclinical and clinical evaluation.

Deeper Investigation into Mechanism of Action for Promising Bioactive Derivatives

Although several this compound derivatives have demonstrated interesting biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Elucidating these mechanisms is critical for rational drug design and the identification of potential biomarkers for patient stratification.

Key areas for investigation include:

Target Identification and Validation: Utilizing chemoproteomics, genetic, and biochemical approaches to identify the specific protein targets of bioactive this compound derivatives.

Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their effects on cellular processes. nih.gov

Structural Biology: Determining the co-crystal structures of bioactive derivatives bound to their targets to reveal the precise molecular interactions and guide the design of next-generation inhibitors with improved potency and selectivity.

Resistance Mechanisms: Studying potential mechanisms of acquired resistance to this compound-based therapeutic agents to anticipate and overcome clinical challenges.

Application of Artificial Intelligence and Machine Learning in Butoxyazetidine Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives. mdpi.com These computational tools can analyze vast datasets to identify promising compounds, predict their properties, and guide synthetic efforts. mdpi.comscribd.com

Specific applications of AI and ML in this field could include:

Generative Models for de Novo Design: Employing generative AI platforms, such as Chemistry42, to design novel this compound analogues with desired pharmacological profiles. eurekalert.org This approach has already shown success in discovering new classes of inhibitors for other targets. eurekalert.org

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby prioritizing synthetic targets. acs.org

Reaction Prediction and Synthesis Design: Using AI algorithms to predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules, saving time and resources in the laboratory.

Analysis of High-Content Screening Data: Applying machine learning algorithms to analyze complex datasets from high-throughput screening campaigns to identify subtle but significant biological effects.

Exploration of this compound in Materials Science and Other Non-Medicinal Fields

The unique structural and electronic properties of the azetidine ring suggest that this compound and its derivatives could find applications beyond medicinal chemistry. researchgate.net The field of materials science, which involves the discovery and design of new materials, is a particularly promising area for exploration. wikipedia.orgidu.ac.id

Potential non-medicinal applications include:

Polymers and Advanced Materials: Incorporating the this compound scaffold into polymer backbones to create novel materials with unique thermal, mechanical, or optical properties. Azetidines have been investigated as components of energetic materials, highlighting their potential in this area. researchgate.net

Catalysis: Designing and synthesizing chiral this compound-containing ligands for asymmetric catalysis, leveraging the rigid four-membered ring to induce stereoselectivity in chemical transformations.

Molecular Probes and Sensors: Developing fluorescently-labeled this compound derivatives as chemical probes to study biological processes or as sensors for the detection of specific analytes.

Collaborative and Interdisciplinary Research Initiatives

To fully realize the potential of this compound, fostering collaboration between researchers from diverse disciplines is essential. Integrating expertise from synthetic organic chemistry, medicinal chemistry, computational chemistry, biology, and materials science will be key to driving innovation in this area.

Future initiatives should aim to:

Establish Research Networks: Creating networks that bring together academic and industrial researchers with complementary skills and resources.

Promote Open Data Sharing: Encouraging the sharing of chemical structures, biological data, and synthetic protocols to accelerate the pace of discovery.

Organize Thematic Conferences and Workshops: Providing platforms for researchers to exchange ideas, present their latest findings, and forge new collaborations.

By pursuing these future directions, the scientific community can continue to unlock the full potential of the this compound scaffold, leading to the development of new therapeutic agents and innovative materials.

Q & A

Q. Basic Research Focus

  • In vitro : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. Monitor half-life (t₁/₂) via LC-MS/MS .
  • In vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify using isotope dilution mass spectrometry . Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to derive bioavailability (F%) and clearance rates .

How can researchers validate the specificity of this compound in target engagement assays?

Q. Advanced Research Focus

  • Use competitive binding assays with known inhibitors.
  • Employ CRISPR-Cas9 knockouts of the target protein to confirm on-target effects.
  • Perform thermal shift assays (TSA) to measure stabilization of the target protein-ligand complex .
  • Cross-validate with SPR (surface plasmon resonance) for real-time binding kinetics .

What analytical techniques are optimal for quantifying this compound degradation under varying pH and temperature conditions?

Q. Basic Research Focus

  • Stability studies : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Analyze degradation products via UHPLC-QTOF-MS .
  • Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions. Use NMR to identify hydrolyzed byproducts (e.g., azetidine ring-opening) .

How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Q. Advanced Research Focus

  • Compare solvent effects: CDCl₃ vs. DMSO-d₆ may shift proton signals due to hydrogen bonding.
  • Re-run spectra under identical conditions (e.g., 500 MHz NMR, 25°C) .
  • Cross-reference with NIST Chemistry WebBook or Reaxys for published spectral libraries .

What methodologies are recommended for assessing this compound’s cytotoxicity and off-target effects in primary cell lines?

Q. Basic Research Focus

  • Conduct MTT/WST-1 assays across a concentration range (1 nM–100 µM).
  • Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis .
  • Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways .

How can crystallographic data improve the structural understanding of this compound-protein complexes?

Q. Advanced Research Focus

  • Co-crystallize the compound with the target protein using vapor diffusion.
  • Resolve structures via synchrotron X-ray diffraction (1.5–2.0 Å resolution).
  • Analyze electron density maps with PHENIX or COOT to refine ligand positioning .

What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?

Q. Basic Research Focus

  • Fit data to logistic regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Apply Bland-Altman plots for inter-assay variability assessment.
  • Use principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.